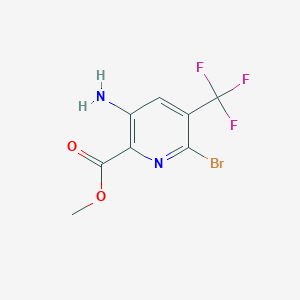

Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate

Overview

Description

“Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate” is a chemical compound with the molecular formula C8H6BrF3N2O2 . It is used in scientific research due to its diverse applications.

Molecular Structure Analysis

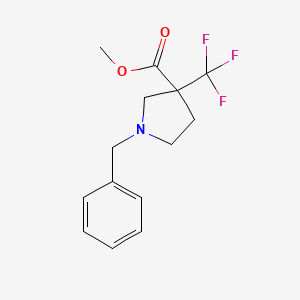

The molecular structure of “this compound” can be represented by the SMILES string:COC(=O)C1=C(C=C(C(=N1)Br)C(F)(F)F)N . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 299.05 . The InChI code for this compound is1S/C8H6BrF3N2O2/c1-16-7(15)5-4(13)2-3(6(9)14-5)8(10,11)12/h2H,13H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Processes

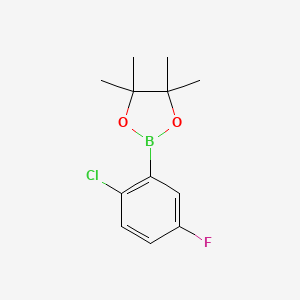

Synthesis of Nav1.8 Sodium Channel Modulator : The synthesis of N-methyl-6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide (PF-1247324), a modulator for the Nav1.8 sodium channel, involves a key intermediate related to methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate. Significant optimization was required for the oxidation and Suzuki−Miyaura coupling steps in its kilo-scale synthesis (Fray et al., 2010).

Noncovalent Supramolecular Complexes : Research on chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes, which resemble the minimal subunits of chiral polygons and polyhedra, involved the reaction with substances like 2-bromo-5-methylpyridine, related to the structure of this compound (Fuss et al., 1999).

Stille-type Cross-coupling in ATRP Catalyst Synthesis : The synthesis of mono- and disubstituted 2,2'-bipyridines using Stille-type coupling procedures utilized bromo-picoline and tributyltin-picoline building blocks, prepared from amino-picoline compounds, akin to this compound (Schubert et al., 2000).

Synthesis of Substituted Methyl Pyridinecarboxylates : Research into the synthesis of various substituted methyl pyridinecarboxylates included derivatives like methyl 4-X-picolinates and methyl 5-X-picolinates, related to the structure of this compound (Deady et al., 1971).

Phototriggered DNA Phosphoramidate Ligation : A study on phototriggered nonenzymatic DNA phosphoramidate ligation involved the use of an N-methyl picolinium carbamate protecting group, showcasing a potential application of related compounds (Cape et al., 2012).

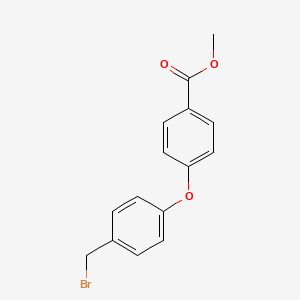

Synthesis of Antitumor Drug Sorafenib : The intermediate methyl 4-chloropicolinate, closely related to this compound, was utilized in the improved synthesis of the antitumor drug Sorafenib (Yao Jian-wen, 2012).

Continuous Synthesis of a Nevirapine Precursor : The continuous synthesis of the bromo derivative of a CAPIC intermediate, related to this compound, was investigated for the lower-cost production of nevirapine, an HIV treatment drug (Longstreet et al., 2013).

Chemical Analysis and Properties

Electron-Impact Induced Fragmentation : A study on the fragmentation patterns of 2-substituted picolines, such as 2-chloro- and 2-amino-3-picolines, provided insights into the behavior of similar compounds under electron impact (Keller et al., 1968).

Nuclear Magnetic Resonance Studies : Proton magnetic resonance spectra analysis of 2-substituted picolines, including long-range coupling of the methyl groups to ring protons, offers insights into the properties of compounds like this compound (Bell et al., 1965).

Selective Methylation and Formylation of Amines with CO2 : A study using borane-trimethylamine complex for the selective methylation and formylation of amines, involving 6-amino-2-picoline as a catalyst, could be relevant for understanding the reactivity of related compounds (Zhang et al., 2021).

Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline Synthesis : Research on the synthesis of 2-amino-5-bromo-3-nitro-4-picoline, a precursor for drug development, via a 2-nitramino-picoline intermediate, offers insights into the synthesis of similar compounds (Bhattacharya et al., 2007).

Vapor-Phase Oxidation of Picolines : A study on the catalytic behavior of CrV0.95P0.05O4 in the selective oxidation of picolines, including methyl-substituted variants, provides valuable information on the oxidation mechanisms of similar compounds (Takehira et al., 2004).

Safety and Hazards

This compound is considered hazardous. It has the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3N2O2/c1-16-7(15)5-4(13)2-3(6(9)14-5)8(10,11)12/h2H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQRCLLUKLUQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=N1)Br)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10730720 | |

| Record name | Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

866775-18-0 | |

| Record name | Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

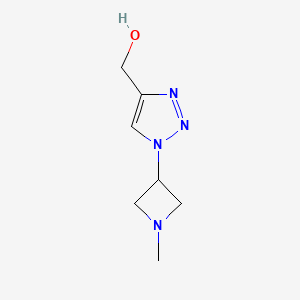

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1467735.png)

![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)

![6-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1467755.png)